molecular formula C18H18N2O6 B6412680 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95% CAS No. 1261915-91-6

4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6412680
CAS RN: 1261915-91-6
M. Wt: 358.3 g/mol
InChI Key: YXKWATNLASHOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95% (4-BOC-2-NBP) is an organic compound used in organic synthesis and laboratory experiments. It is a colorless solid that is soluble in organic solvents. 4-BOC-2-NBP is a useful reagent in many organic transformations, including the synthesis of amides, esters, and peptides. It is also used as a catalyst in various reactions.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95% is used in research laboratories for the synthesis of amides, esters, and peptides. It is also used as a catalyst in various reactions. In addition, it is used in the synthesis of polymers and in the preparation of pharmaceutical and biotechnological compounds.

Mechanism of Action

The reaction of 4-bromo-2-nitrobenzoic acid and 1-bromo-4-chlorobutane in the presence of a base produces 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95%. The reaction involves the formation of a bromonium ion, which is stabilized by the nitro group. This bromonium ion then reacts with the 1-bromo-4-chlorobutane to form 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95%.
Biochemical and Physiological Effects
4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95% is an organic compound and is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments include its high purity (95%) and its ease of use in organic transformations. The main limitation is that it is corrosive and should be handled with care.

Future Directions

The use of 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is expected to increase in the future. It is expected to be used in the synthesis of new materials, such as polymers and pharmaceuticals. In addition, it is expected to be used in the development of new catalysts and in the synthesis of new peptides and proteins. It may also be used in the synthesis of new drugs and in the development of new biotechnological processes. Finally, it may be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95% is synthesized by the reaction of 4-bromo-2-nitrobenzoic acid and 1-bromo-4-chlorobutane in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature and yields 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid, 95% in 95% purity.

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(10-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKWATNLASHOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid

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